molecular formula C9H10O2S B14655131 Benzene, (1-propenylsulfonyl)-, (Z)- CAS No. 40410-87-5

Benzene, (1-propenylsulfonyl)-, (Z)-

Cat. No.: B14655131
CAS No.: 40410-87-5
M. Wt: 182.24 g/mol
InChI Key: BWSNBXGFQGTUOK-WAPJZHGLSA-N
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Description

Benzene, (1-propenylsulfonyl)-, (Z)- is an organic compound with the molecular formula C9H10O2S It is a derivative of benzene, where a propenylsulfonyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (1-propenylsulfonyl)-, (Z)- typically involves the reaction of benzene with propenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzene, (1-propenylsulfonyl)-, (Z)- can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, (1-propenylsulfonyl)-, (Z)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, (1-propenylsulfonyl)-, (Z)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, (1-propenylsulfonyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its sulfonyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (1-propenylsulfonyl)-, (E)-: The (E)-isomer of the compound with different spatial arrangement.

    Benzene, (1-propenylsulfonyl)-, (Z)-: The (Z)-isomer with a different spatial arrangement.

    Benzene, (1-propenylsulfonyl)-, (cis)-: The cis-isomer with a different spatial arrangement.

Uniqueness

Benzene, (1-propenylsulfonyl)-, (Z)- is unique due to its specific spatial arrangement, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.

Properties

CAS No.

40410-87-5

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

[(Z)-prop-1-enyl]sulfonylbenzene

InChI

InChI=1S/C9H10O2S/c1-2-8-12(10,11)9-6-4-3-5-7-9/h2-8H,1H3/b8-2-

InChI Key

BWSNBXGFQGTUOK-WAPJZHGLSA-N

Isomeric SMILES

C/C=C\S(=O)(=O)C1=CC=CC=C1

Canonical SMILES

CC=CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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